molecular formula C9H12N2O4S B1244495 6-Formamidopenicillanic acid CAS No. 64527-04-4

6-Formamidopenicillanic acid

Cat. No.: B1244495
CAS No.: 64527-04-4
M. Wt: 244.27 g/mol
InChI Key: MDQGTDMBVJCTBN-JCGDXUMPSA-N
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Description

Hypericum, commonly known as St. John’s Wort, is a genus of flowering plants in the family Hypericaceae. It includes around 500 species distributed worldwide, except Antarctica. The genus is renowned for its medicinal properties, particularly in treating depression and wound healing. The primary active compounds in Hypericum species are hypericin and hyperforin, which exhibit a range of biological activities including antidepressant, antimicrobial, and anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

6-Formamidopenicillanic acid plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to act as a Bronsted acid, capable of donating a hydron to an acceptor . This property is essential in various biochemical pathways where proton transfer is necessary. Additionally, this compound interacts with antimicrobial agents, inhibiting the growth of microorganisms such as bacteria, viruses, fungi, and protozoans .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties enable it to disrupt the cellular processes of microorganisms, leading to their inhibition or death . This disruption can affect the overall cellular homeostasis and metabolic activities of the targeted cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation. The compound binds to specific enzymes, altering their activity and subsequently affecting the biochemical pathways they regulate . This binding interaction can result in changes in gene expression, further influencing cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties without significant adverse effects. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular function and metabolic processes . These threshold effects are crucial for determining the safe and effective dosage of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s role as a Bronsted acid allows it to participate in proton transfer reactions, influencing metabolic flux and metabolite levels . These interactions are vital for maintaining cellular homeostasis and regulating metabolic activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are essential for the compound’s efficacy and its ability to reach target sites within the cells.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are crucial for the compound’s activity and function within the cells . The precise localization of this compound ensures its effective interaction with target biomolecules and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The extraction of active compounds from Hypericum species typically involves solvents such as ethanol and methanol. Common extraction methods include maceration and ultrasonication. For instance, hypericin and hyperforin can be extracted using hydroalcoholic solutions, followed by purification through chromatographic techniques .

Industrial Production Methods: Industrial production of Hypericum extracts involves large-scale cultivation of the plant, followed by harvesting and drying. The dried plant material is then subjected to solvent extraction, often using ethanol or methanol. The extracts are concentrated and purified to obtain the desired active compounds. Microencapsulation techniques, such as spray drying, are employed to enhance the stability and bioavailability of the extracts .

Chemical Reactions Analysis

Types of Reactions: Hypericum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, hypericin can undergo photochemical reactions, leading to the formation of reactive oxygen species. Hyperforin, on the other hand, can participate in electrophilic substitution reactions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hypericum species have been extensively studied for their medicinal properties. Some of the key applications include:

Mechanism of Action

The primary mechanism of action of Hypericum compounds involves the inhibition of neurotransmitter reuptake. Hyperforin, a major constituent, inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This action is similar to that of conventional antidepressants. Additionally, hypericin exhibits photodynamic activity, generating reactive oxygen species upon exposure to light, which contributes to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Hypericum compounds are often compared with other natural antidepressants and antimicrobial agents. Some similar compounds include:

Hypericum stands out due to its dual action as an antidepressant and antimicrobial agent, making it a unique and valuable compound in both medicine and industry.

Properties

IUPAC Name

(2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2)5(8(14)15)11-6(13)4(10-3-12)7(11)16-9/h3-5,7H,1-2H3,(H,10,12)(H,14,15)/t4-,5+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQGTDMBVJCTBN-JCGDXUMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429524
Record name CHEBI:59004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64527-04-4
Record name (2S,5R,6R)-6-(Formylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64527-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Formamidopenicillanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064527044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHEBI:59004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-FORMAMIDOPENICILLANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TC14ZH3A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the antigenic properties of 6-Formamidopenicillanic acid compared to other penicillins like Penicillin G, Ampicillin, and Sulbenicillin?

A1: Research suggests that while the antigenic active sites of Penicillin G, Ampicillin, and Sulbenicillin are limited to their acyl side chains, the antigenic activity of this compound is confined to its penicilloyl moiety. [] This difference is evident in cross-reactivity studies using rat anti-penicillin IgE sera. For instance, rat anti-6-Formamidopenicillanic acid IgE serum reacted with Penicillin G-bovine gamma globulin, Ampicillin-bovine gamma globulin, and Sulbenicillin-bovine gamma globulin. Conversely, this compound-bovine gamma globulin did not react with rat anti-Penicillin G, anti-Ampicillin, and anti-Sulbenicillin IgE sera. Additionally, hapten inhibition assays showed that the passive cutaneous anaphylaxis reaction between anti-6-Formamidopenicillanic acid IgE sera and this compound-bovine gamma globulin could be inhibited by this compound, Penicillin G, Ampicillin, and Sulbenicillin. []

Q2: How does the degradation pattern of Mecillinam, a drug that degrades into this compound, differ from typical penicillins under varying pH conditions?

A2: Unlike most penicillins, Mecillinam exhibits a more complex degradation pattern as the pH increases. [] While penicillins generally show simpler degradation profiles, Mecillinam and its key degradation product, (6R)-6-Formamidopenicillanic acid, undergo reversible 6-epimerization in basic solutions. Further complicating the process, some resulting thiazolidine derivatives also exhibit epimerization at position 2. This intricate degradation pattern of Mecillinam under different pH conditions highlights its distinct chemical behavior compared to other penicillin-based drugs. []

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